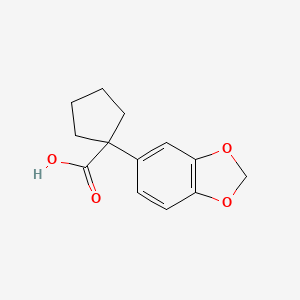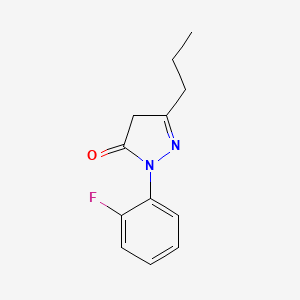
1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one” is a derivative of 1,4-diazepane, which is a seven-membered heterocyclic compound containing nitrogen . The 1,4-diazepane ring is attached to a 2-ethylhexan-1-one group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,4-diazepanes are typically synthesized via reductive amination . This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, 1,4-diazepanes are known to participate in a variety of chemical reactions. These include reactions with electrophiles due to the presence of nitrogen atoms, which have a lone pair of electrons .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, similar compounds like 1-(1,4-Diazepan-1-yl)ethanone are reported to be colorless to yellow liquids .
Applications De Recherche Scientifique
Synthesis of Chiral 1,4-Diazepanes
Chiral 1,4-diazepanes are of great pharmaceutical importance due to their biological properties. An enzymatic intramolecular asymmetric reductive amination process has been developed for synthesizing these compounds. This method utilizes imine reductases (IREDs) for the synthesis of chiral 1,4-diazepanes with high enantioselectivity .
Pharmaceutical Synthesis
The compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the production of Suvorexant, a selective dual-orexin receptor antagonist for the treatment of primary insomnia .
Biocatalysis
In biocatalysis, the compound is used to improve the catalytic efficiency of enzymes. For example, a double mutant Y194F/D232H was identified to enhance the catalytic efficiency by 61-fold compared to the wild-type enzyme .
Molecular Dynamics Simulations
The compound’s derivatives are used in molecular dynamics simulations to provide insights into the molecular basis for improved activity of mutant enzymes .
Enantioselective Synthesis
It plays a crucial role in the enantioselective synthesis of chiral amines, which are significant in the development of drugs with specific desired activities .
Construction of Chiral Nitrogen Heterocycles
Chiral nitrogen heterocycles, such as 1,4-diazepanes, are essential in natural product synthesis and pharmaceuticals. The compound is used in methods that avoid heavy metal catalysts and halogenated solvents for constructing these heterocycles .
Inhibitors for Glaucoma and Ocular Hypertension
Derivatives of 1,4-diazepanes, synthesized using this compound, act as inhibitors for conditions like glaucoma and ocular hypertension .
Research and Development of New Catalytic Methods
The compound is instrumental in the research and development of new catalytic methods for the efficient synthesis of optically pure 1,4-diazepanes, which remains a challenging task in pharmaceutical chemistry .
Mécanisme D'action
Target of Action
The primary target of 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one is RNA polymerase I . This enzyme plays a crucial role in the transcription of ribosomal RNA (rRNA), a key component of the protein synthesis machinery within cells . By targeting RNA polymerase I, the compound can potentially disrupt protein synthesis, which is often upregulated in cancer cells .
Mode of Action
The compound interacts with its target, RNA polymerase I, leading to the inhibition of rRNA transcription . This results in a decrease in protein synthesis, which can lead to cell growth arrest and apoptosis, particularly in cancer cells that rely on high levels of protein synthesis for their rapid proliferation .
Pharmacokinetics
The compound’s pharmacokinetic properties would likely influence its bioavailability and efficacy .
Result of Action
The result of the compound’s action is a decrease in protein synthesis due to the disruption of ribosome biogenesis . This can lead to cell growth arrest and apoptosis, particularly in cancer cells that rely on high levels of protein synthesis for their rapid proliferation .
Safety and Hazards
Propriétés
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-ethylhexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-5-7-12(4-2)13(16)15-10-6-8-14-9-11-15/h12,14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDCTWFMINIRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)

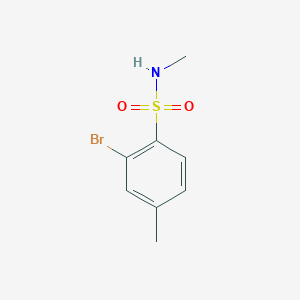
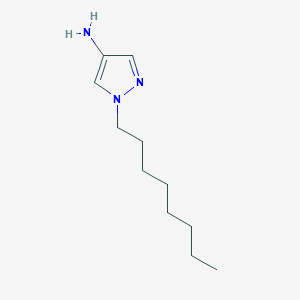
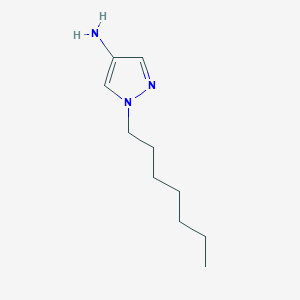
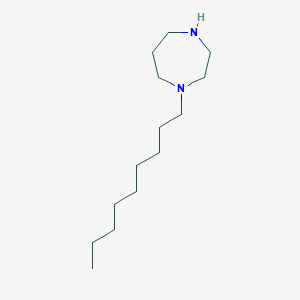
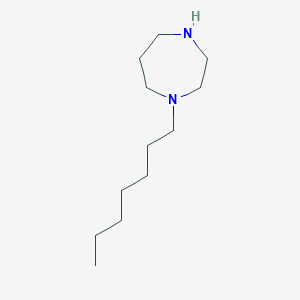

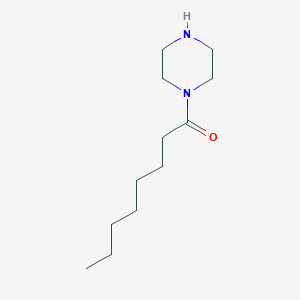
![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)
